![molecular formula C17H24N2O B5319233 7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5319233.png)
7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride, also known as SPD-304, is a novel small molecule that has shown potential in various scientific research applications. This compound has been synthesized using a unique method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.5]decane hydrochloride.
Mecanismo De Acción
The mechanism of action of 7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride involves the inhibition of the JAK-STAT signaling pathway. This pathway plays a crucial role in immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and fibrosis in various animal models. It has also been shown to inhibit the growth of tumor cells and reduce the severity of autoimmune diseases. Additionally, this compound has been found to have a good safety profile with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride in lab experiments include its specificity for the JAK-STAT pathway, its anti-inflammatory and anti-tumor effects, and its good safety profile. However, the limitations of using this compound include its limited solubility in water and its high cost.
Direcciones Futuras
There are several future directions for the research of 7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride. These include investigating its potential in treating other autoimmune diseases, such as lupus and psoriasis, and exploring its use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown potential in various scientific research applications. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, and it has been studied for its anti-inflammatory, anti-tumor, and anti-fibrotic effects. While it has several advantages, such as its specificity and good safety profile, it also has limitations, such as its limited solubility in water and high cost. Nonetheless, future research on this compound holds promise for the development of new therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of 7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride involves a multi-step process that includes the reaction of 4-ethylbenzoyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base, followed by purification and crystallization. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-fibrotic effects. It has also been investigated for its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
2,7-diazaspiro[4.5]decan-7-yl-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-14-4-6-15(7-5-14)16(20)19-11-3-8-17(13-19)9-10-18-12-17/h4-7,18H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSCTRKJTJVKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

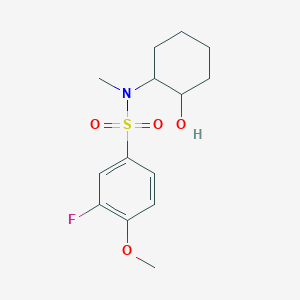
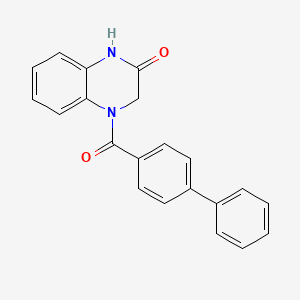
![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
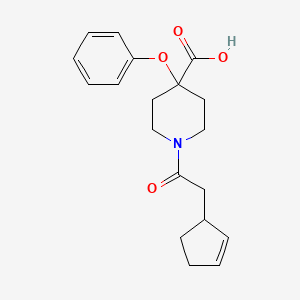
![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)
![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)
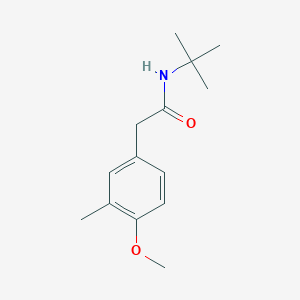
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)

![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)
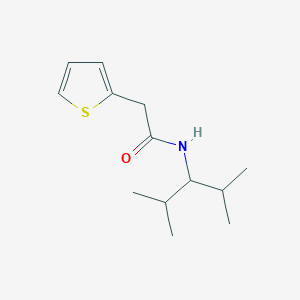
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)
